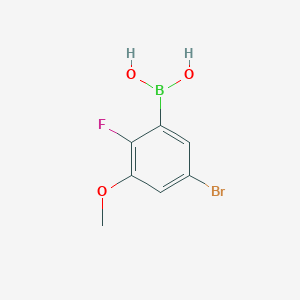
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE, is a chemical compound with the linear formula C15H15NO3S . It has a molecular weight of 289.356 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H15NO3S . The InChI key for this compound is LTJWGOUGWAHTNP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.3500061035156 .Aplicaciones Científicas De Investigación
Synthesis Approaches and Chemical Behavior
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide and its derivatives have been a subject of various synthesis and structural analysis studies. The compound's synthesis often involves multi-step reactions, including acetylation, ethylation, and condensation processes. For instance, improvements in the technical methods for such reactions have been explored to enhance the overall yield and cost-effectiveness of the synthesis process (Gong Fenga, 2007). In addition, studies on the conformation and polarity of related acetamide derivatives have been conducted, employing methods like dipole moment measurement and quantum chemical calculations, to understand the molecular behavior of such compounds (E. Ishmaeva et al., 2015).
Structural Characterization and Molecular Docking
Structural characterization through various spectroscopic techniques and X-ray crystallography is crucial in determining the conformation and molecular geometry of acetamide derivatives. For instance, studies have been conducted to elucidate the structures of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives and analyze their potential as anticancer drugs through molecular docking analysis (Gopal Sharma et al., 2018). These structural studies provide insights into the molecular interactions and potential binding mechanisms of acetamide derivatives with biological targets.
Applications in Antimicrobial and Anticonvulsant Research
Antimicrobial Properties
Some acetamide derivatives exhibit promising antimicrobial properties. For instance, a study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety reported potential antibacterial and antifungal activities, offering a foundation for developing novel antimicrobial agents (E. Darwish et al., 2014).
Anticonvulsant Activity
The structural conformation and hydrogen bonding patterns of acetamide derivatives are crucial in determining their biological activities, including anticonvulsant properties. For example, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed details about their molecular conformation, hydrogen bonding, and potential anticonvulsant activities, drawing parallels with other pharmacologically active compounds (A. Camerman et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(9-7-13)23(2,21)22/h3-9,11H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHWPKRSSAUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

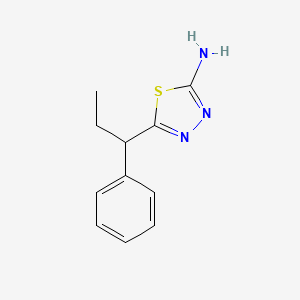
![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2632968.png)

![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)
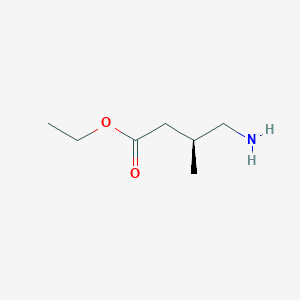
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
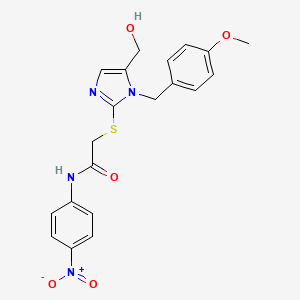
![5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2632978.png)
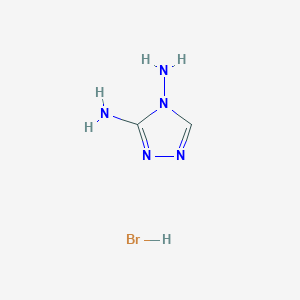
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2632984.png)

![5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2632986.png)
